2-(2-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-3-propoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Reaction: Formation of biaryl compounds.
Oxidation: Conversion to corresponding phenols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the development of boron-containing drugs and probes.
Medicine: For the synthesis of pharmaceuticals, particularly in cancer research.
Industry: In the production of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic ester, and reductive elimination to form the biaryl product .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
2-(2-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity, which are attributed to the presence of the fluoro and propoxy groups. These substituents increase the compound’s electron-withdrawing capacity, making it more reactive in cross-coupling reactions compared to its analogs .
Properties
IUPAC Name |
2-(2-fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO3/c1-6-10-18-12-9-7-8-11(13(12)17)16-19-14(2,3)15(4,5)20-16/h7-9H,6,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJLEBPVMHRFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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